3-Oxo-3-(thiophen-3-yl)propanenitrile
Overview
Description
3-Oxo-3-(thiophen-3-yl)propanenitrile: is an organic compound with the molecular formula C7H5NOS. It is characterized by the presence of a thiophene ring, a nitrile group, and a ketone group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Mechanism of Action
Mode of Action
It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.
Biochemical Pathways
If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(thiophen-3-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted nitriles or amides.
Scientific Research Applications
3-Oxo-3-(thiophen-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(thiophen-2-yl)propanenitrile
- 2-Thenoylacetonitrile
- 3-Oxo-3-(thiophen-3-yl)propionitrile
Uniqueness
3-Oxo-3-(thiophen-3-yl)propanenitrile is unique due to the position of the thiophene ring and the presence of both nitrile and ketone functional groups. This combination of structural features imparts distinct reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
3-oxo-3-thiophen-3-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZODDPZNLDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372352 | |
Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69879-30-7 | |
Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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